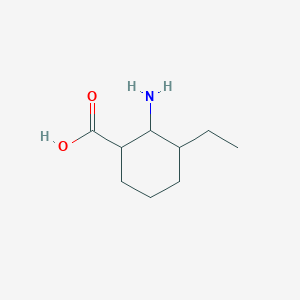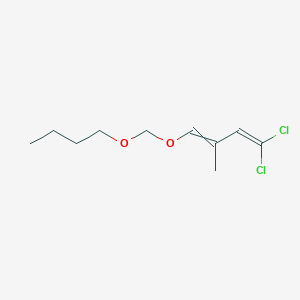![molecular formula C18H24N2O B14324821 3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol CAS No. 112008-20-5](/img/structure/B14324821.png)
3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol is a complex organic compound that belongs to the class of indoloquinolizines This compound is characterized by its unique structure, which includes an indole fused with a quinolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydro-β-carboline with Mannich bases in the presence of carbon dioxide, yielding indolo[2,3-a]quinolizines . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyindolenine and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include oxo-amides, quinolones, and various substituted derivatives of the parent compound .
Scientific Research Applications
3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,12,12b-Trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine: This compound shares a similar core structure but differs in the substitution pattern.
Methyl 2-(3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
What sets 3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol apart is its specific substitution pattern and the presence of the propanol group, which imparts unique chemical and biological properties
Properties
CAS No. |
112008-20-5 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol |
InChI |
InChI=1S/C18H24N2O/c21-12-4-6-13-5-3-10-20-11-9-15-14-7-1-2-8-16(14)19-17(15)18(13)20/h1-2,7-8,13,18-19,21H,3-6,9-12H2 |
InChI Key |
YMTSGNCFHHPBGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C3=C(CCN2C1)C4=CC=CC=C4N3)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
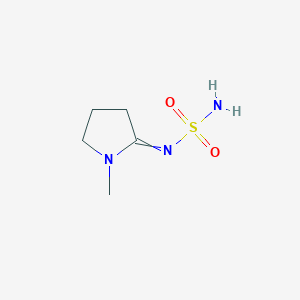
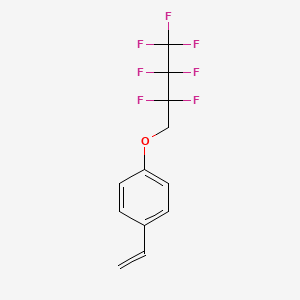
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
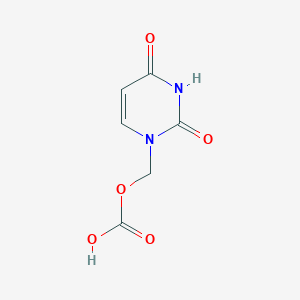
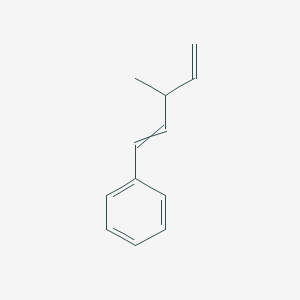
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
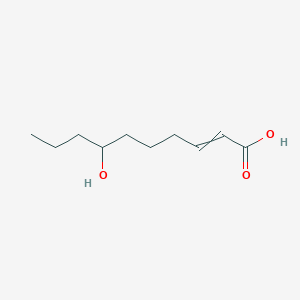
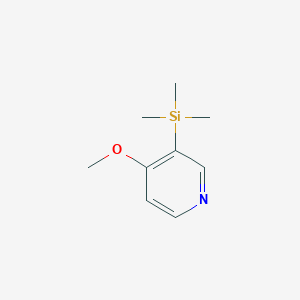

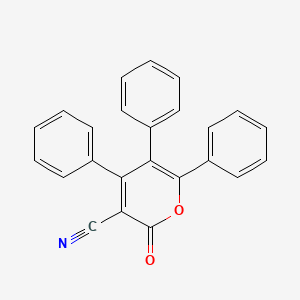
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
